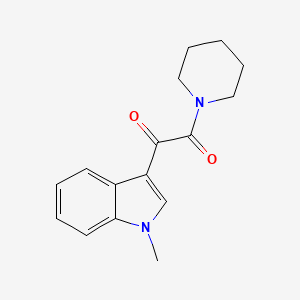![molecular formula C17H19NO5S B4419645 (4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4419645.png)
(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid
Übersicht
Beschreibung
(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid, also known as DMSA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSA belongs to the family of sulfonamide drugs and is structurally similar to other sulfonylurea drugs used in the treatment of diabetes.
Wirkmechanismus
(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to promote inflammation. This compound also inhibits the activity of protein kinase C (PKC), an enzyme involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of insulin sensitivity. Studies have also shown that this compound can lower blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on (4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid, including further studies on its anti-cancer properties, development of new analogs with improved pharmacological properties, and investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Conclusion
This compound is a synthetic compound that has potential therapeutic applications in various fields of medicine, including cancer, diabetes, and inflammation. Its mechanism of action involves the inhibition of certain enzymes and proteins involved in various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore its potential therapeutic applications and to develop new analogs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-4-5-14(8-12(11)2)18-24(21,22)15-6-7-16(13(3)9-15)23-10-17(19)20/h4-9,18H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDWAQYHLQLMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4419579.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4419586.png)

![4-fluoro-N-[3-(morpholin-4-ylcarbonyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B4419604.png)
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)


![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419626.png)
![N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
![2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419644.png)

![3-{5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419658.png)
